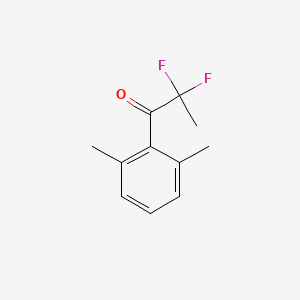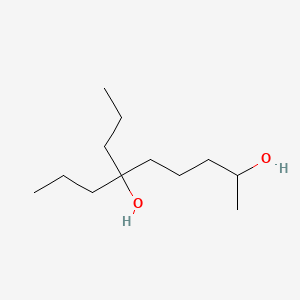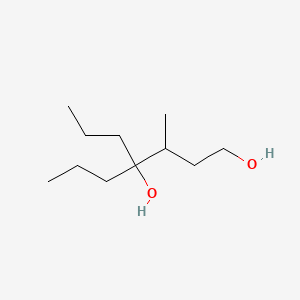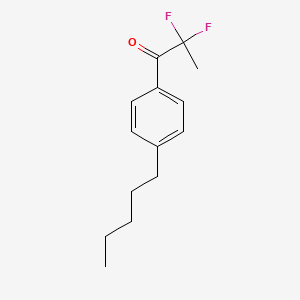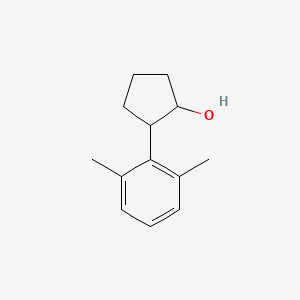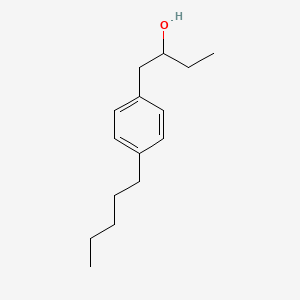
2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol, also known as 2-(3,5-bis(trifluoromethyl)phenyl)cyclopentanol, is a novel compound with a wide range of applications in scientific research. It is a member of the phenyl cyclopentanol family, which are characterized by their unique structure and properties. This compound has been used in various fields of science, including organic synthesis, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol is not well understood. However, it is believed that the compound acts as a proton donor, which allows it to interact with other molecules and facilitate the formation of various compounds. Additionally, it has been suggested that the trifluoromethyl groups on the phenyl ring may act as electron-withdrawing groups, which could further increase the reactivity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol are not well understood. However, it has been suggested that the compound may act as a proton donor, which could influence the activity of various enzymes and other proteins. Additionally, it has been suggested that the trifluoromethyl groups on the phenyl ring may act as electron-withdrawing groups, which could further increase the reactivity of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol in lab experiments include its high reactivity, its ability to act as a proton donor, and its availability in a variety of solvents. Additionally, the compound is relatively inexpensive and can be easily synthesized.
The limitations of using this compound in lab experiments include its low solubility in some solvents, its potential toxicity, and its potential to cause environmental contamination. Additionally, the compound is not very stable and may degrade over time.
Orientations Futures
The potential future directions for 2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in various fields of science. Additionally, further research could be conducted into the development of new synthetic methods for the synthesis of this compound, as well as the development of new solvents and catalysts that could be used in its synthesis. Finally, further research could be conducted into the potential toxicity of this compound and its potential to cause environmental contamination.
Méthodes De Synthèse
2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol is synthesized via a two-step process. In the first step, trifluoromethylphenylacetonitrile is reacted with cyclopentanol in the presence of a base catalyst to form the desired compound. In the second step, the product is purified by column chromatography. The overall yield of this reaction is typically high, ranging from 80-90%.
Applications De Recherche Scientifique
2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol is used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, this compound is used as a starting material for the synthesis of various heterocyclic compounds, such as tetrahydropyrans, pyrroles, and pyridines. In biochemistry, it is used as a reagent for the synthesis of various compounds, including peptides and proteins. In pharmacology, it is used as a starting material for the synthesis of various drugs, such as anticonvulsants, anti-inflammatories, and antineoplastic agents.
Propriétés
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F6O/c14-12(15,16)8-4-7(10-2-1-3-11(10)20)5-9(6-8)13(17,18)19/h4-6,10-11,20H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCCPSKDUOOTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F6O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








